Defined TAF1-BD2 Affinity and Potency Enables Reproducible Experimental Design
CeMMEC1 binds to the second bromodomain of TAF1 with a well-defined Kd of 1.8 µM and an IC50 of 0.9 µM, as established in the primary characterization study [1]. This contrasts sharply with its lack of significant binding to BRD4 bromodomains [2]. For comparison, a more recently developed TAF1-BD2 inhibitor, Tafbromin, achieves a Kd of 260 nM (0.26 µM), representing a nearly 7-fold increase in binding affinity under similar assay conditions . This quantitative difference is critical for researchers selecting the appropriate tool: CeMMEC1 provides a moderate-affinity, well-documented probe for studying TAF1 function, whereas Tafbromin serves as a higher-potency alternative for more stringent target engagement studies.
| Evidence Dimension | Binding Affinity (Kd) for TAF1-BD2 |
|---|---|
| Target Compound Data | Kd = 1.8 µM; IC50 = 0.9 µM |
| Comparator Or Baseline | Tafbromin: Kd = 0.26 µM (260 nM) |
| Quantified Difference | Tafbromin exhibits approximately 6.9-fold higher binding affinity for TAF1-BD2 compared to CeMMEC1. |
| Conditions | In vitro binding assays using recombinant TAF1-BD2 protein and an acetylated biotin peptide displacement method (HTRF). |
Why This Matters
Knowing the precise potency and how it compares to newer tools allows scientists to select the optimal compound based on required target engagement stringency and to interpret results within the broader context of TAF1 inhibitor development.
- [1] Sdelci S, et al. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk. Nat Chem Biol. 2016 Jul;12(7):504-10. doi: 10.1038/nchembio.2080. View Source
- [2] Bertin Bioreagent. CeMMEC1 Product Overview. CAT N°: 19956. Accessed April 2026. View Source
